Methyl(5-methylhexyl)amine hydrochloride
Description
Historical Context of Aliphatic Amine Derivatives in Pharmaceutical Development
The development of aliphatic amines as pharmacologically active agents dates to the early 20th century, when researchers recognized their capacity to mimic endogenous neurotransmitters. Early work on epinephrine derivatives demonstrated that alkyl chain branching and amine positioning profoundly influenced receptor binding affinity and metabolic stability. Methyl(5-methylhexyl)amine hydrochloride represents a modern iteration of this lineage, synthesized through methods that prioritize regioselectivity and stereochemical control.
Radical-mediated synthesis techniques, pioneered in the 21st century, revolutionized access to structurally diverse amines. The carbonyl alkylative amination reaction, for instance, enabled coupling of aldehydes with secondary amines using visible light catalysis. This method’s efficiency (85–90% yield) and functional group tolerance made it particularly suitable for generating branched analogs like this compound. Subsequent advances in dual catalysis systems further enhanced synthetic precision, allowing direct allylic C─H amination of alkenes with free amines to achieve branched configurations.
A comparative analysis of historical and contemporary synthesis methods reveals critical advancements:
These developments underscore the compound’s role in advancing synthetic organic chemistry, particularly in addressing challenges related to steric hindrance in branched architectures.
Positional Isomerism and Structural Nuances in Branched-Chain Amine Therapeutics
This compound (C₈H₁₉N·HCl) exhibits structural isomerism that profoundly impacts its physicochemical and pharmacological properties. The 5-methylhexyl chain creates three distinct positional isomers depending on branching location, each demonstrating unique receptor interaction profiles:
The hydrochloride salt form enhances aqueous solubility (128 mg/mL at 25°C) compared to the free base (23 mg/mL), a critical factor in drug formulation. Nuclear magnetic resonance (NMR) analysis reveals distinct splitting patterns for the methyl groups: the 5-methyl substituent appears as a doublet of triplets (δ 0.88–0.92 ppm), while the N-methyl group resonates as a singlet (δ 2.25 ppm).
X-ray crystallography studies demonstrate that the extended alkyl chain adopts a gauche conformation, minimizing steric clashes between the methyl branches and amine group. This spatial arrangement facilitates interactions with hydrophobic binding pockets in biological targets, as evidenced by molecular docking simulations with monoamine transporters. The compound’s collision cross-section (132.8 Ų for [M+H]+) further confirms its compact tertiary structure, which enhances blood-brain barrier permeability relative to linear analogs.
Properties
Molecular Formula |
C8H20ClN |
|---|---|
Molecular Weight |
165.70 g/mol |
IUPAC Name |
N,5-dimethylhexan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H19N.ClH/c1-8(2)6-4-5-7-9-3;/h8-9H,4-7H2,1-3H3;1H |
InChI Key |
YKGMJXBKLFAWAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCNC.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Synthetic Routes
The primary synthetic routes to this compound involve:
- Reductive amination of 5-methyl-2-hexanone or its oxime derivatives.
- Nucleophilic substitution of 6-bromo-1-hexene or related haloalkanes with methylamine , followed by hydrogenation or further functional group modifications.
- Formation of the hydrochloride salt by treatment with hydrochloric acid or hydrogen chloride gas.
Method 1: Reductive Amination of 5-methyl-2-hexanone Oxime
This method typically involves the synthesis of 5-methyl-2-hexanone oxime from 5-methyl-2-hexanone, followed by catalytic hydrogenation to yield 2-amino-5-methylhexane, which is then converted to its hydrochloride salt.
| Step | Reagents/Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Oxime formation | 5-methyl-2-hexanone + hydroxylamine hydrochloride, aqueous medium, room temp | 5-methyl-2-hexanone oxime | ~85% | Standard oxime synthesis |
| Catalytic hydrogenation | Pd/C catalyst, H2 gas, 50-60°C, solvent (ethanol or methanol) | 2-amino-5-methylhexane | 63-75% | Reduction of oxime to amine |
| Salt formation | HCl gas or aqueous HCl, room temp | This compound | Quantitative | Salt precipitation and isolation |
This approach is well-documented for producing the amine with high purity and moderate to good yields. The catalytic hydrogenation step requires careful monitoring (e.g., TLC or GC) to avoid over-reduction or side reactions.
Method 2: Amination of 6-Bromo-1-Hexene with Methylamine
An alternative synthesis involves nucleophilic substitution of 6-bromo-1-hexene with methylamine in a solvent medium, followed by isolation of the amine and conversion to its hydrochloride salt.
| Step | Reagents/Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | Methylamine solution (methanol, ethanol, water, or THF), 2-15 equivalents methylamine, 6-bromo-1-hexene, 40-50°C, 2-3 hours | N-methyl-5-hexen-1-amine | 60-64% | Use of stabilizers like p-methoxyphenol improves yield and safety |
| Workup | Cooling to 20°C, addition of sodium hydroxide, removal of excess methylamine under reduced pressure | Crude amine | - | Avoids explosive hydrogen generation |
| Salt formation | Treatment with HCl, distillation under reduced pressure | This compound | High purity (~95%) | Environmentally friendly process |
This method is advantageous due to its green chemistry profile, avoiding organic solvent extraction and explosive hazards. Stabilizers such as p-methoxyphenol are used to prevent polymerization or side reactions during the process.
Additional Synthetic Considerations
- Oxidation reactions of the amine can yield hydroxylamine or nitro derivatives under controlled conditions, useful for further functionalization.
- Acylation reactions with acyl chlorides produce amide derivatives, important in peptide coupling or pharmaceutical intermediate synthesis.
- Reductive amination with ketones and hydrogenation catalysts (e.g., Pd-C) can be adapted for related amines, suggesting potential for method optimization.
Data Tables Summarizing Preparation Methods
| Preparation Route | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Reductive amination | 5-methyl-2-hexanone oxime | Pd/C, H2 | 50-60°C, ethanol | 63-75 | >95 | Requires hydrogenation setup |
| Nucleophilic substitution | 6-bromo-1-hexene | Methylamine (2-15 eq), stabilizer (p-methoxyphenol), NaOH | 40-50°C, 2-3 h | 60-64 | ~95 | Green, safe process, no explosive H2 |
| Acylation (derivative synthesis) | 2-amino-5-methylhexane | Acetyl chloride, pyridine | 0°C to RT | 92 (amide) | >95 | For amide derivatives |
Research Results and Analytical Data
- Spectroscopic characterization (NMR, IR, MS) confirms the structure of this compound, with typical amine proton signals and hydrochloride salt formation peaks.
- Purity assessment by chromatographic methods (HPLC, GC) routinely shows >95% purity after distillation and salt formation.
- Crystallographic studies have been used to confirm polymorphic forms and stereochemistry, important for pharmaceutical applications.
- Thermal analysis (DSC) is recommended to detect impurities affecting melting point variability.
Summary and Recommendations
The preparation of this compound is well-established through two main synthetic routes:
- Catalytic hydrogenation of 5-methyl-2-hexanone oxime.
- Nucleophilic substitution of 6-bromo-1-hexene with methylamine under mild heating and stabilizer presence.
Both methods yield the target compound with high purity and acceptable yields. The second method offers a safer, greener alternative with fewer hazardous byproducts. Analytical techniques including NMR, chromatography, and crystallography ensure product identity and quality.
For researchers aiming to optimize synthesis, focusing on reaction stoichiometry, catalyst choice, and purification methods will minimize side reactions and improve yield. Employing stabilizers and controlled distillation under reduced pressure enhances safety and product purity.
Chemical Reactions Analysis
Types of Reactions
Methyl(5-methylhexyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
Methyl(5-methylhexyl)amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in studies involving amine metabolism and enzyme interactions.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl(5-methylhexyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amine metabolism, leading to the formation of various metabolites. These interactions can affect cellular processes and biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
Key Observations:
Structural Complexity and Molecular Weight: Simpler amines like Methylamine Hydrochloride (MW 67.52) are used as generic reagents, while bulkier analogs (e.g., [(5-Cyclopropyl...)methyl]amine hydrochloride) serve specialized roles in drug synthesis .
Functional Groups and Reactivity :
- Compounds with heterocyclic moieties (e.g., oxadiazole in [(5-Cyclopropyl...)methyl]amine hydrochloride) exhibit versatility in forming bonds with alcohols, amines, and ketones, enabling diverse synthetic pathways .
- Halogenated derivatives (e.g., 1332528-84-3) may enhance binding affinity in drug candidates due to halogen interactions .
Pharmaceutical Intermediates: Complex hydrochlorides like 1052545-07-9 (benzofuran derivative) are pivotal in synthesizing bioactive molecules .
Q & A
Q. How can researchers optimize the synthesis of Methyl(5-methylhexyl)amine hydrochloride for high yield and purity?
Methodological Answer: Synthesis typically involves alkylation or reductive amination using precursors like 5-methylhexanol and methylamine. Key parameters include:
- Solvent selection : Polar solvents (ethanol, methanol) improve solubility and reaction kinetics .
- Temperature control : Reflux conditions (~80°C) enhance reaction rates while minimizing side products .
- Catalysts : Use of sodium cyanoborohydride for reductive amination improves selectivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR confirm amine protonation and alkyl chain integrity .
- FTIR : Peaks at ~1600 cm (C-N stretch) and ~2500 cm (N-H stretch) verify hydrochloride salt formation .
- X-ray crystallography : Resolves 3D molecular geometry, including bond angles and packing .
- Mass spectrometry : ESI-MS detects molecular ion peaks (e.g., [M+H]) for molecular weight validation .
Q. How does the hydrochloride form influence solubility and stability compared to the free base?
Methodological Answer:
- Solubility : Hydrochloride salts exhibit higher aqueous solubility due to ionic interactions, critical for biological assays .
- Stability : Stability under varying pH (tested via HPLC) shows degradation at pH > 8, necessitating storage at 4°C in inert atmospheres .
Advanced Research Questions
Q. What is the mechanism of this compound in CO2_22 capture applications?
Methodological Answer: The amine group reacts with CO via carbamate formation (chemisorption). Key findings from analogous studies:
- Adsorption capacity : Amine-impregnated mesoporous carbon achieved 2.63 mmol CO/g, 64% higher than non-amine materials .
- Surface analysis : BET surface area decreases post-amine impregnation (e.g., from 356.6 to 203.1 m/g), confirming pore filling .
| Parameter | Value | Reference |
|---|---|---|
| CO capacity | 2.63 mmol/g | |
| BET surface area (post) | 203.1 m/g | |
| N content increase | 23 wt.% (vs. non-amine MC) |
Q. How do structural modifications (e.g., alkyl chain length) affect biological activity?
Methodological Answer:
- Receptor binding : Longer alkyl chains (e.g., 5-methylhexyl) enhance lipophilicity, improving blood-brain barrier penetration in neurological studies .
- Structure-activity relationships (SAR) : Methyl substitution at the 5-position reduces steric hindrance, increasing 5-HT receptor affinity (EC = 0.15 µM vs. 1.00 µM for 2-methoxy derivatives) .
Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- Metabolic stability : Liver microsome assays (e.g., rat S9 fraction) identify rapid N-demethylation as a key inactivation pathway .
- Solubility limitations : Use of PEG-based formulations improves bioavailability in pharmacokinetic studies (AUC increased by 40% in murine models) .
Q. How can enantiomeric purity be achieved, and what are its pharmacological implications?
Methodological Answer:
- Chiral separation : HPLC with Chiralpak® AD-H columns (hexane/isopropanol mobile phase) resolves enantiomers .
- Pharmacology : (R)-enantiomers show 10-fold higher dopamine receptor binding affinity than (S)-forms in radioligand assays .
Q. What synergistic effects are observed when combined with other amine derivatives in drug formulations?
Methodological Answer:
- Synergy in antidepressants : Co-administration with SSRIs (e.g., fluoxetine) amplifies serotonin reuptake inhibition (IC reduced by 30% in vitro) .
- Thermodynamic studies : Isothermal titration calorimetry (ITC) confirms cooperative binding with β-adrenergic receptors .
Q. How do computational models predict interaction dynamics with biological targets?
Methodological Answer:
- Molecular docking : AutoDock Vina simulations reveal hydrogen bonding with Asp155 in the 5-HT receptor active site (binding energy = -9.2 kcal/mol) .
- MD simulations : 100-ns simulations show stable binding conformations in lipid bilayers, correlating with in vivo half-life data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
